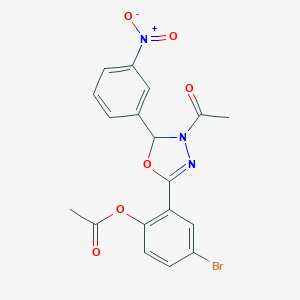
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is essential for cognitive function. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its antitumor, antimicrobial, and anti-inflammatory activities, 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidants in the body, which help to protect against oxidative stress. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, which is beneficial for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate in lab experiments is its broad range of activities. It has been found to exhibit antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate. One of the areas of interest is its potential application in the treatment of neurodegenerative disorders. Further studies are needed to determine its efficacy in the treatment of Alzheimer's disease, Parkinson's disease, and other related disorders. Additionally, its potential use as an antimicrobial agent for the treatment of bacterial and fungal infections warrants further investigation. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
In conclusion, 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a versatile compound with potential applications in various fields of scientific research. Its broad range of activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, make it a promising compound for further study. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further studies are needed to determine its efficacy and safety for various applications.
Métodos De Síntesis
The synthesis of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the reaction of 4-bromoacetophenone, 3-nitrobenzohydrazide, and acetic anhydride in the presence of phosphoric acid as a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antitumor, antimicrobial, and anti-inflammatory activities. Additionally, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C18H14BrN3O6 |
|---|---|
Peso molecular |
448.2 g/mol |
Nombre IUPAC |
[2-[3-acetyl-2-(3-nitrophenyl)-2H-1,3,4-oxadiazol-5-yl]-4-bromophenyl] acetate |
InChI |
InChI=1S/C18H14BrN3O6/c1-10(23)21-18(12-4-3-5-14(8-12)22(25)26)28-17(20-21)15-9-13(19)6-7-16(15)27-11(2)24/h3-9,18H,1-2H3 |
Clave InChI |
MNYWFOZRZXJSCO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



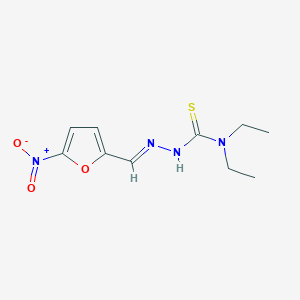
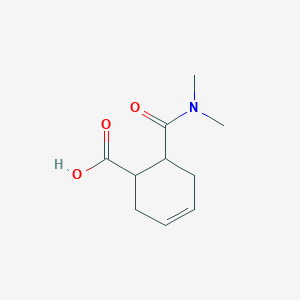
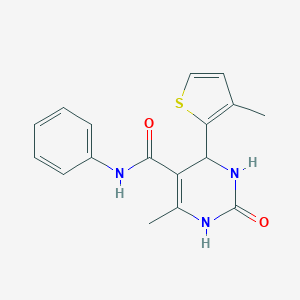
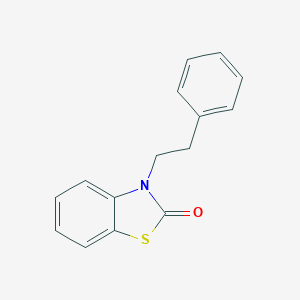
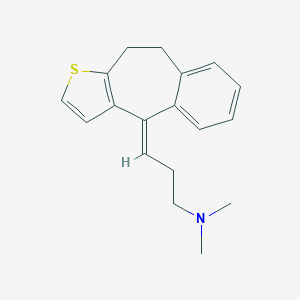
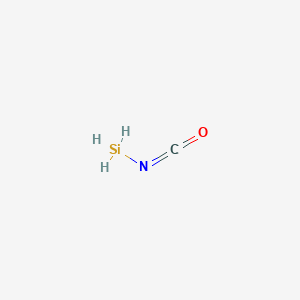
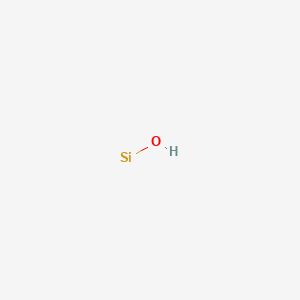
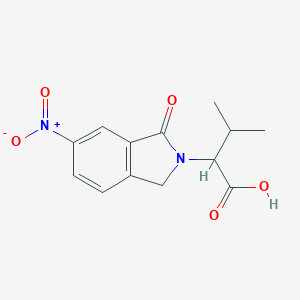
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
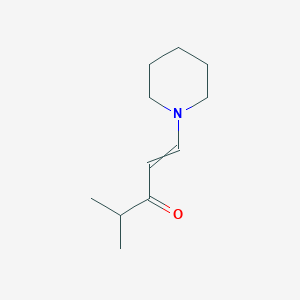
acetate](/img/structure/B228245.png)